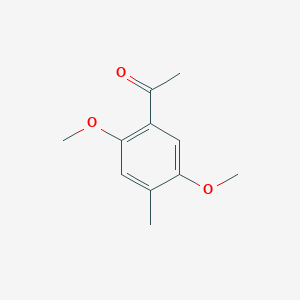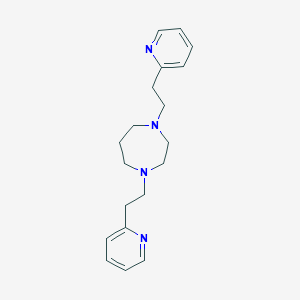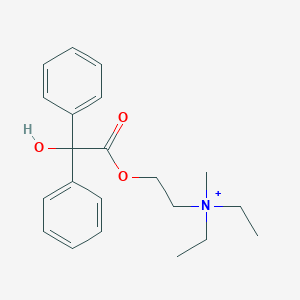
Methylbenactyzium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbenactyzium is a chemical compound that belongs to the class of quaternary ammonium compounds. It is used as a research tool in various scientific fields, such as neuroscience and pharmacology. Methylbenactyzium is known for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mecanismo De Acción
Methylbenactyzium works by blocking the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Specifically, methylbenactyzium binds to the acetylcholine receptor and prevents acetylcholine from binding to the receptor. This leads to a decrease in neuronal activity, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methylbenactyzium has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the release of acetylcholine from nerve terminals, which can lead to a decrease in neuronal activity. Methylbenactyzium has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This can lead to an increase in acetylcholine levels in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylbenactyzium has several advantages for lab experiments. It is a potent and selective acetylcholine receptor antagonist, which makes it a useful tool for studying the role of acetylcholine in the nervous system. Methylbenactyzium is also relatively stable and easy to synthesize, which makes it a convenient research tool.
However, there are some limitations to using methylbenactyzium in lab experiments. For example, it has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, methylbenactyzium can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving methylbenactyzium. One area of research could be to investigate the effects of methylbenactyzium on specific neuronal circuits in the brain. Another area of research could be to investigate the potential therapeutic uses of methylbenactyzium, such as in the treatment of neurological disorders.
Overall, methylbenactyzium is a useful research tool for studying the role of acetylcholine in the nervous system. Its ability to block the activity of acetylcholine makes it a potent and selective acetylcholine receptor antagonist. However, there are some limitations to using methylbenactyzium in lab experiments, and further research is needed to fully understand its effects.
Métodos De Síntesis
Methylbenactyzium can be synthesized using a variety of methods. One common method involves the reaction of benzyl chloride with triethylamine to form benzyltriethylammonium chloride. This compound is then reacted with methyl iodide to form methylbenactyzium iodide, which can be purified and used for research purposes.
Aplicaciones Científicas De Investigación
Methylbenactyzium has been used in various scientific research applications, particularly in the field of neuroscience. It has been used to study the role of acetylcholine in the nervous system, as well as to investigate the effects of acetylcholine receptor antagonists on neuronal activity. Methylbenactyzium has also been used in pharmacological research to study the mechanisms of action of various drugs.
Propiedades
Número CAS |
13473-61-5 |
|---|---|
Nombre del producto |
Methylbenactyzium |
Fórmula molecular |
C21H28NO3+ |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium |
InChI |
InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1 |
Clave InChI |
HDAMOICMOAXFLJ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Otros números CAS |
13473-61-5 |
Números CAS relacionados |
2424-72-8 (iodide) 3166-62-9 (bromide) |
Sinónimos |
(2-benziloyloxyethyl)diethylmethylammonium iodide 2-diethylaminoethyldiphenylglycolate methylbromide diethyllachesine diethyllachesine bromide diethyllachesine iodide filcilin methylbenactyzium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




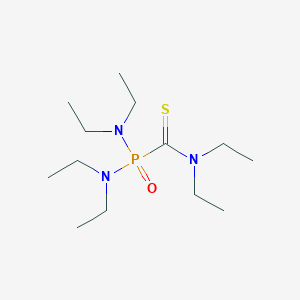

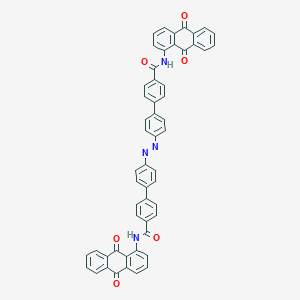
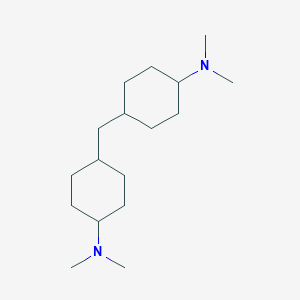

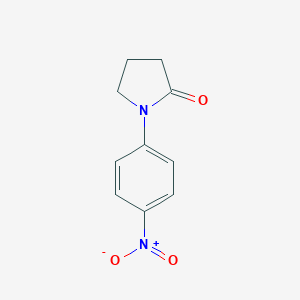
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
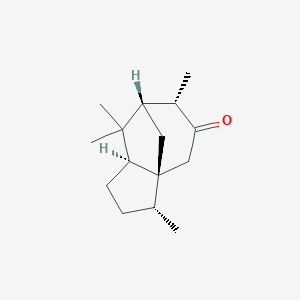
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
